An In-depth Technical Guide to the Synthesis of 2-Amino-2-(3-methoxyphenyl)acetic acid via the Strecker Reaction
An In-depth Technical Guide to the Synthesis of 2-Amino-2-(3-methoxyphenyl)acetic acid via the Strecker Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the non-proteinogenic amino acid, 2-Amino-2-(3-methoxyphenyl)acetic acid, utilizing the robust and versatile Strecker reaction. This valuable building block is of significant interest in medicinal chemistry and drug discovery programs. This document outlines the reaction mechanism, a detailed experimental protocol, and key physicochemical properties of the target compound.
Introduction to the Strecker Synthesis
The Strecker synthesis is a classic and highly effective method for the preparation of α-amino acids from readily available starting materials.[1][2] This three-component reaction involves the condensation of an aldehyde with an amine source and a cyanide source to form an intermediate α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid.[3][4] The overall transformation for the synthesis of 2-Amino-2-(3-methoxyphenyl)acetic acid begins with 3-methoxybenzaldehyde.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Amino-2-(3-methoxyphenyl)acetic acid is presented in Table 1. These properties are crucial for its application in further synthetic transformations and for understanding its behavior in biological systems.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₃ | [5] |
| Molecular Weight | 181.19 g/mol | [5] |
| IUPAC Name | 2-amino-2-(3-methoxyphenyl)acetic acid | [5] |
| CAS Number | 7314-43-4 | [6] |
| Appearance | White to off-white solid (predicted) | |
| Computed XLogP3 | -1.7 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
Table 1: Physicochemical Properties of 2-Amino-2-(3-methoxyphenyl)acetic acid.
Reaction Mechanism
The Strecker synthesis of 2-Amino-2-(3-methoxyphenyl)acetic acid proceeds in two primary stages: the formation of the α-aminonitrile followed by its hydrolysis.
Stage 1: Formation of 2-Amino-2-(3-methoxyphenyl)acetonitrile
The reaction is initiated by the condensation of 3-methoxybenzaldehyde with ammonia (generated in situ from ammonium chloride) to form an imine.[7] The cyanide ion then acts as a nucleophile, attacking the imine carbon to generate the α-aminonitrile intermediate.[7]
Figure 1: Formation of the α-aminonitrile intermediate.
Stage 2: Hydrolysis to 2-Amino-2-(3-methoxyphenyl)acetic acid
The nitrile group of the intermediate is then hydrolyzed under acidic conditions to yield the final carboxylic acid product.[7]
Figure 2: Hydrolysis of the α-aminonitrile.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of 2-Amino-2-(3-methoxyphenyl)acetic acid via the Strecker reaction. This protocol is adapted from established procedures for similar substrates and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[1][2]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |
| 3-Methoxybenzaldehyde | 136.15 | 1.0 | |
| Ammonium Chloride (NH₄Cl) | 53.49 | 1.5 | |
| Sodium Cyanide (NaCN) | 49.01 | 1.2 | EXTREMELY TOXIC |
| Methanol (MeOH) | 32.04 | - | Solvent |
| Water (H₂O) | 18.02 | - | Solvent |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | - | For hydrolysis |
| Sodium Hydroxide (NaOH) | 40.00 | - | For neutralization |
| Diethyl Ether | 74.12 | - | Extraction solvent |
Table 2: Reagents for the Strecker Synthesis.
Step 1: Synthesis of 2-Amino-2-(3-methoxyphenyl)acetonitrile
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxybenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in a mixture of methanol and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium cyanide (1.2 eq) in a minimal amount of water to the reaction mixture, ensuring the temperature remains below 10 °C. Caution: Sodium cyanide is highly toxic. Handle with extreme care.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude α-aminonitrile.[2]
Step 2: Hydrolysis to 2-Amino-2-(3-methoxyphenyl)acetic acid
-
To the crude 2-amino-2-(3-methoxyphenyl)acetonitrile, add an excess of concentrated hydrochloric acid (e.g., 6 M HCl).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the completion of hydrolysis by TLC.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a solution of sodium hydroxide to the isoelectric point of the amino acid to precipitate the product.
-
Collect the solid product by filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as a water/ethanol mixture, to obtain the purified 2-Amino-2-(3-methoxyphenyl)acetic acid.[2]
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Figure 3: Experimental workflow for the synthesis.
Potential Side Reactions
A common side reaction in the Strecker synthesis is the formation of the corresponding cyanohydrin, 2-hydroxy-2-(3-methoxyphenyl)acetonitrile.[1] This occurs when the cyanide ion directly attacks the carbonyl carbon of the aldehyde. To minimize this, it is crucial to control the reaction temperature and consider pre-forming the imine before the addition of the cyanide source.[1] Incomplete hydrolysis of the α-aminonitrile can also lead to impurities in the final product.[1]
Conclusion
The Strecker reaction provides a reliable and straightforward route for the synthesis of 2-Amino-2-(3-methoxyphenyl)acetic acid. By carefully controlling the reaction conditions and following the detailed protocol provided, researchers can efficiently produce this valuable compound for use in various research and development applications. The information presented in this guide, including the physicochemical data and reaction mechanism, serves as a comprehensive resource for professionals in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Strecker Synthesis [organic-chemistry.org]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. 2-Amino-2-(3-methoxyphenyl)acetic acid | C9H11NO3 | CID 265441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-amino-2-(3-methoxyphenyl)acetic acid | 7314-43-4 [sigmaaldrich.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
